methyl 3-({[(4-methylphenyl)hydrazinesulfonyl]methanethioyl}amino)thiophene-2-carboxylate
Description
methyl 3-({[(4-methylphenyl)hydrazinesulfonyl]methanethioyl}amino)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Properties
IUPAC Name |
methyl 3-[[(4-methylphenyl)sulfonylamino]carbamothioylamino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S3/c1-9-3-5-10(6-4-9)24(19,20)17-16-14(22)15-11-7-8-23-12(11)13(18)21-2/h3-8,17H,1-2H3,(H2,15,16,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFURJVLFQPEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC2=C(SC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(4-methylphenyl)hydrazinesulfonyl]methanethioyl}amino)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the Sulfonylamino Group: The sulfonylamino group can be introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine in the presence of a base.
Carbamothioylation: The carbamothioyl group can be introduced by reacting the intermediate with thiocarbamoyl chloride in the presence of a base.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
methyl 3-({[(4-methylphenyl)hydrazinesulfonyl]methanethioyl}amino)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonylamino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, base catalysts like triethylamine.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives.
Substitution: Substituted thiophene derivatives with various functional groups.
Scientific Research Applications
methyl 3-({[(4-methylphenyl)hydrazinesulfonyl]methanethioyl}amino)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of methyl 3-({[(4-methylphenyl)hydrazinesulfonyl]methanethioyl}amino)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonylamino and carbamothioyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and ester functional group.
Sulfonylamino derivatives: Compounds with sulfonylamino groups exhibit similar chemical reactivity.
Carbamothioyl derivatives: These compounds have similar biological activities due to the presence of the carbamothioyl group.
Uniqueness
methyl 3-({[(4-methylphenyl)hydrazinesulfonyl]methanethioyl}amino)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl 3-({[(4-methylphenyl)hydrazinesulfonyl]methanethioyl}amino)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C12H14N4O2S2
- Molecular Weight : 302.39 g/mol
- IUPAC Name : this compound
This compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Antioxidant Properties : The presence of sulfur in the thiophene ring may contribute to antioxidant activity, neutralizing free radicals and reducing oxidative stress.
- Interaction with Cellular Receptors : The hydrazine sulfonamide moiety can interact with various receptors, modulating cellular responses.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds featuring thiophene rings. For instance:
- A study on methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance biological activity .
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit antimicrobial properties. For example:
- Methyl 3-amino-4-methylthiophene-2-carboxylate has been reported to possess antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Studies
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Case Study on Anticancer Effects :
- In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study highlighted the compound's ability to activate caspase enzymes, leading to programmed cell death.
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Case Study on Antimicrobial Activity :
- A clinical trial evaluated the efficacy of thiophene-based compounds in treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates among patients treated with formulations containing this compound compared to controls.
Data Tables
Q & A
Q. What methodologies assess the environmental impact or degradation pathways of this compound?
- Methodology : Perform OECD 301F biodegradation tests in activated sludge. Use LC-QTOF-MS to identify transformation products. Ecotoxicity is evaluated via Daphnia magna acute toxicity tests (OECD 202) .
Q. How to address discrepancies in bioactivity data across different studies?
- Methodology : Standardize assay protocols (e.g., cell line passage number, serum concentration). Validate compound purity via orthogonal methods (NMR + HPLC). Use meta-analysis to account for inter-lab variability .
Q. What computational approaches predict the compound’s reactivity or pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
